
(2,6-Dichloro-4-methylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichlor-4-methylpyridin-3-yl)methanol: ist eine chemische Verbindung mit der Summenformel C7H7Cl2NO und einem Molekulargewicht von 192,04 g/mol . Es ist ein Derivat von Pyridin, das durch das Vorhandensein von zwei Chloratomen und einer Methylgruppe am Pyridinring sowie einer Methanolgruppe, die am dritten Kohlenstoffatom gebunden ist, gekennzeichnet ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen erfordern häufig die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid, und die Reaktion wird bei kontrollierten Temperaturen durchgeführt, um eine selektive Chlorierung zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von (2,6-Dichlor-4-methylpyridin-3-yl)methanol großtechnische Chlorierungsprozesse unter Verwendung von Durchflussreaktoren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann den Produktionsprozess weiter verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure selective chlorination .
Industrial Production Methods
In industrial settings, the production of (2,6-Dichloro-4-methylpyridin-3-yl)methanol may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Analyse Chemischer Reaktionen
Reaktionstypen
(2,6-Dichlor-4-methylpyridin-3-yl)methanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methanolgruppe kann zu dem entsprechenden Aldehyd oder der entsprechenden Carbonsäure oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Chloratome zu entfernen, was zu einem weniger chlorierten Derivat führt.
Substitution: Die Chloratome können durch andere funktionelle Gruppen wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumazid oder Thioharnstoff.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 2,6-Dichlor-4-methylpyridin-3-carbonsäure.
Reduktion: Bildung von 4-Methylpyridin-3-methanol.
Substitution: Bildung von 2,6-Dichlor-4-methylpyridin-3-amin.
Wissenschaftliche Forschungsanwendungen
(2,6-Dichlor-4-methylpyridin-3-yl)methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivitäten.
Industrie: Wird bei der Produktion von Agrochemikalien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von (2,6-Dichlor-4-methylpyridin-3-yl)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Vorhandensein von Chloratomen und der Methanolgruppe kann seine Bindungsaffinität und Reaktivität beeinflussen. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of (2,6-Dichloro-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methanol group can influence its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Dichlorpyridin: Fehlt die Methanolgruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
4-Methylpyridin: Fehlen die Chloratome, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
3-Pyridinmethanol: Fehlen die Chlor- und Methylgruppen, was zu einer unterschiedlichen Reaktivität und Anwendung führt.
Einzigartigkeit
(2,6-Dichlor-4-methylpyridin-3-yl)methanol ist aufgrund der Kombination von Chloratomen, einer Methylgruppe und einer Methanolgruppe am Pyridinring einzigartig. Diese einzigartige Struktur verleiht eine spezifische chemische Reaktivität und biologische Aktivität, die sie von anderen ähnlichen Verbindungen unterscheidet .
Eigenschaften
CAS-Nummer |
1086322-08-8 |
|---|---|
Molekularformel |
C7H7Cl2NO |
Molekulargewicht |
192.04 g/mol |
IUPAC-Name |
(2,6-dichloro-4-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2,11H,3H2,1H3 |
InChI-Schlüssel |
UVMXJOJDQBRPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1CO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



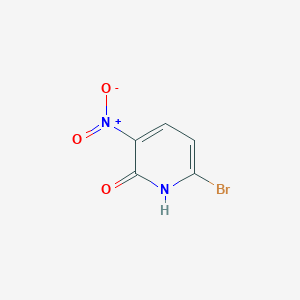
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
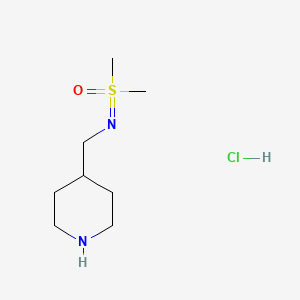
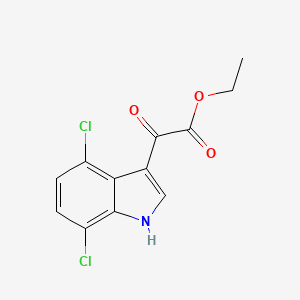
![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)
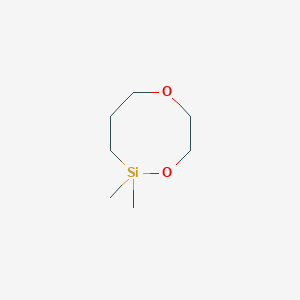

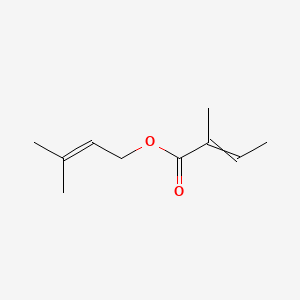
![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)

![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
